5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine
Overview
Description
Preparation Methods
The synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine typically involves the reaction of 3-bromo-4-methoxyaniline with thioamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine undergoes various chemical reactions, including:
Scientific Research Applications
5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine include:
2-Amino-5-bromo-4-methylthiazole: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: This compound has a similar structure but with different positioning of the bromine and methoxy groups.
The uniqueness of this compound lies in its specific substituents and their positions on the thiazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSFYVQBBUNDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267862 | |
Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764710-12-5 | |
Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764710-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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